Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)
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Overview
Description
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol This compound is characterized by a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) typically involves the reaction of cyclopentadiene with acetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme-catalyzed reactions.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylidene group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene derivatives: Compounds with similar cyclopentadiene rings but different substituents.
Hydroxyethylidene derivatives: Compounds with the hydroxyethylidene group attached to different core structures.
Uniqueness
Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is unique due to the specific combination of the cyclopentadiene ring and the hydroxyethylidene group
Properties
CAS No. |
136272-06-5 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3/b8-6- |
InChI Key |
UGWWTFGLBXIPDF-VURMDHGXSA-N |
SMILES |
CC(=C1C=CC=C1C(=O)C)O |
Isomeric SMILES |
C/C(=C/1\C=CC=C1C(=O)C)/O |
Canonical SMILES |
CC(=C1C=CC=C1C(=O)C)O |
Synonyms |
Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-, (Z)- (9CI) |
Origin of Product |
United States |
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